N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline
Description
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-2-7-15(8-3-1)21(13-16-9-6-12-23-16)14-22-18-11-5-4-10-17(18)19-20-22/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLWYIXHCJWXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC=CO2)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline typically involves the following steps:
Formation of Benzotriazole Derivative: The benzotriazole moiety can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Coupling with Aniline Derivative: The benzotriazole derivative is then coupled with an aniline derivative in the presence of a suitable catalyst, such as palladium or copper, under controlled conditions.
Introduction of Furan Ring: The furan ring can be introduced through a Friedel-Crafts alkylation reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the benzotriazole moiety, potentially yielding aminobenzotriazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aniline or furan rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Aminobenzotriazole derivatives.
Substitution Products: Various substituted aniline or furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzotriazole moiety is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and spectroscopic differences between the target compound and analogous derivatives:
Key Observations:
Electronic Effects :
- The trifluoroaniline derivative exhibits strong electron-withdrawing effects, enhancing oxidative stability but reducing nucleophilicity compared to the target compound’s electron-rich furan moiety.
- Benzotriazole’s electron deficiency may enhance π-π stacking interactions in materials applications, whereas benzimidazole derivatives (e.g., ) offer NH groups for hydrogen bonding .
Synthetic Pathways :
- The target compound’s synthesis likely parallels ’s reductive amination method, substituting furan-2-carbaldehyde with a benzotriazole-containing aldehyde.
- Ethylidene derivatives (e.g., ) require condensation reactions, introducing conjugated imine bonds that alter reactivity .
Spectroscopic Distinctions :
- Benzotriazole protons (δ ~7.5–8.5 ppm) are downfield-shifted compared to benzimidazole NH (δ ~10–12 ppm) due to aromatic ring current effects .
- Furan protons (δ ~6.2–7.4 ppm) in the target compound overlap with aniline signals but are distinct from trifluoroaniline’s deshielded peaks .
Functional Applications :
- Benzimidazole-triazole hybrids show bioactivity (e.g., antimicrobial), whereas trifluoroaniline derivatives prioritize stability for industrial use.
- The target compound’s dual heterocyclic design may synergize corrosion inhibition (benzotriazole) and bioreactivity (furan) .
Critical Analysis of Structural and Functional Divergence
- Benzotriazole vs. Benzimidazole : While both are nitrogen-rich heterocycles, benzotriazole lacks the NH group present in benzimidazole, reducing hydrogen-bonding capacity but increasing aromatic stability .
- Furan vs. Trifluorophenyl : The furan’s electron-donating nature contrasts with trifluorophenyl’s electron-withdrawing effects, influencing solubility and interaction with biological targets .
- Ethylidene vs.
Biological Activity
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline is a synthetic organic compound characterized by a benzotriazole moiety linked to an aniline derivative through a furan ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : N-(benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline
- Molecular Formula : C18H16N4O
- Molecular Weight : 304.35 g/mol
The presence of the benzotriazole and furan rings contributes to its stability and reactivity, making it a candidate for various biological applications.
The biological activity of this compound is thought to involve interactions with specific molecular targets within biological systems. The benzotriazole moiety is known for its ability to engage in hydrogen bonding and π–π interactions, which may enhance its binding affinity to enzymes or receptors.
Antimicrobial Activity
Research has indicated that compounds containing benzotriazole exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown varying degrees of antibacterial and antifungal activity against strains such as Escherichia coli and Candida albicans .
| Compound | Activity Type | Target Organisms | MIC (μg/mL) |
|---|---|---|---|
| Benzotriazole derivatives | Antibacterial | E. coli, Bacillus subtilis | 12.5 - 25 |
| Benzotriazole derivatives | Antifungal | Candida albicans | 1.6 - 25 |
Anticancer Activity
In vitro studies have demonstrated that certain benzotriazole derivatives exhibit cytotoxicity against cancer cell lines. For example, compounds with similar structural features have been evaluated for their potential as anticancer agents, showing promising results comparable to established drugs like taxol .
Case Studies
- Antimicrobial Efficacy : A study assessed the antibacterial activity of various benzotriazole derivatives against multiple bacterial strains. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced antimicrobial properties compared to smaller analogs .
- Antiparasitic Activity : Research on benzotriazole derivatives has also highlighted their effectiveness against protozoan parasites such as Trypanosoma cruzi. One specific derivative demonstrated significant dose-dependent growth inhibition in vitro .
Q & A
Q. What synthetic methodologies are most effective for preparing N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline?
The compound can be synthesized via reductive amination using a Pd/NiO catalyst under hydrogen atmosphere. For example:
- Combine aniline derivatives (e.g., benzotriazole-containing amines) with aldehydes (e.g., furan-2-ylmethanal) in the presence of 1.1 wt% Pd/NiO at 25°C for 10 hours.
- Purify via filtration and evaporation, achieving yields >90% .
- Prior literature confirms the adaptability of Pd-catalyzed reductive amination for similar structures .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H NMR : Key signals include aromatic protons (δ 7.37–6.61 ppm), methylene bridges (δ ~4.32 ppm), and furan/benzotriazole protons .
- IR Spectroscopy : Confirm C=N (Schiff base) and NH stretches (~1620 cm⁻¹ for imine bonds) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
Q. How does the benzotriazole moiety influence its chemical stability?
- The benzotriazole group enhances thermal stability and resistance to hydrolysis under neutral conditions but degrades in extreme pH or high temperatures. Stability studies should include TGA/DSC for decomposition profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways (e.g., over-alkylation)?
- Control temperature : Lower temperatures (e.g., 25°C) favor selective mono-alkylation, while higher temperatures risk bis-adduct formation .
- Catalyst tuning : Adjust Pd/NiO loading (e.g., 1.1–2.0 wt%) to balance reactivity and selectivity .
- Solvent screening : Polar aprotic solvents (e.g., THF) may improve yields compared to non-polar alternatives .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Perform structure-activity relationship (SAR) studies : Systematically modify the furan or benzotriazole substituents and evaluate bioactivity (e.g., enzyme inhibition assays).
- Use X-ray crystallography (e.g., SHELX refinement ) to correlate molecular geometry (bond angles, dihedral strains) with activity. For example, furan-benzotriazole dihedral angles >40° may reduce target binding .
Q. What strategies enable regioselective functionalization of the benzotriazole ring?
- Protecting groups : Temporarily block reactive sites (e.g., NH of benzotriazole) before introducing substituents .
- Directed ortho-metalation : Use lithiation to install halogens or other functional groups at specific positions .
Q. How to interpret crystallographic data for polymorphic forms of this compound?
- Analyze unit cell parameters (e.g., monoclinic P21/c space group, a = 5.5885 Å, β = 92.149°) using SHELXL .
- Refine H-bonding networks (C–H⋯π interactions) and disorder modeling (e.g., allyl group positional splitting) via programs like OLEX2 .
Methodological Challenges
Q. How to validate purity in the presence of byproducts from reductive amination?
- Employ HPLC with UV detection : Monitor residual aldehydes or secondary amines.
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 1:4 to 1:2) for challenging separations .
Q. What computational tools predict interaction mechanisms with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
